molecular formula C21H22ClN3O2S B12684274 1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole CAS No. 178979-36-7

1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole

Cat. No.: B12684274
CAS No.: 178979-36-7
M. Wt: 415.9 g/mol
InChI Key: AXNZKIMAKCZTHM-UHFFFAOYSA-N
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Description

1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole typically involves multi-step organic reactions. The starting materials and reagents may include benzyl halides, isocyanates, and chlorophenylthiol derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or chlorophenylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive imidazole derivatives.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-1H-imidazole: Lacks the chlorophenylthio group.

    1-Benzyl-2-carbamoyloxymethyl-5-(3-methylphenylthio)-4-isopropyl-1H-imidazole: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole is unique due to the presence of the chlorophenylthio group, which may impart distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting scientific literature, patents, and specialized chemical databases is recommended

Properties

CAS No.

178979-36-7

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

[1-benzyl-5-(3-chlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C21H22ClN3O2S/c1-14(2)19-20(28-17-10-6-9-16(22)11-17)25(12-15-7-4-3-5-8-15)18(24-19)13-27-21(23)26/h3-11,14H,12-13H2,1-2H3,(H2,23,26)

InChI Key

AXNZKIMAKCZTHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC(=CC=C3)Cl

Origin of Product

United States

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